

An In-depth Technical Guide to 3-Bromo-4-methylpyridin-2-ol

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Compound of Interest

Compound Name: 3-Bromo-4-methylpyridin-2-ol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-4-methylpyridin-2-ol** (CAS Number: 18368-59-7), a halogenated pyridinone derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to its structural similarity to other biologically active pyridinones, this compound presents potential as a scaffold in drug discovery. This document consolidates available data on its chemical structure, properties, a representative synthetic approach, and discusses its potential applications in drug development. It is important to note that while the pyridinone scaffold is well-studied, detailed experimental data for this specific compound is limited in publicly accessible literature.

Core Compound Identification and Structure

3-Bromo-4-methylpyridin-2-ol exists in a tautomeric equilibrium with its more stable pyridinone form, 3-Bromo-4-methyl-2(1H)-pyridinone. This is a common characteristic of 2-hydroxypyridines.

- Systematic Name: **3-Bromo-4-methylpyridin-2-ol**
- Tautomeric Form: 3-Bromo-4-methyl-2(1H)-pyridinone
- CAS Number: 18368-59-7

- Molecular Formula: C₆H₆BrNO
- Molecular Weight: 188.02 g/mol

The chemical structures of the two tautomers are depicted below:

Figure 1: Tautomeric equilibrium between **3-Bromo-4-methylpyridin-2-ol** and 3-Bromo-4-methyl-2(1H)-pyridinone.

Physicochemical and Spectroscopic Data

Quantitative data for 3-Bromo-4-methyl-2(1H)-pyridinone is primarily available from chemical suppliers. A summary of these properties is provided in the table below. Comprehensive, experimentally verified spectroscopic data is not widely available in peer-reviewed literature.

| Property | Value |
|-------------------|------------------------------------|
| Molecular Formula | C ₆ H ₆ BrNO |
| Molecular Weight | 188.02 g/mol |
| CAS Number | 18368-59-7 |
| Appearance | Solid |
| Purity | Typically ≥95% |

Note: The data presented is based on information from chemical suppliers and may not have been independently verified in peer-reviewed literature.

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for 3-Bromo-4-methyl-2(1H)-pyridinone is not readily available. However, a representative synthesis can be proposed based on established methods for the bromination of similar pyridinone scaffolds. The following is a generalized experimental protocol that should be optimized for this specific compound.

Representative Synthesis: Bromination of a Pyridinone Precursor

This protocol is adapted from the synthesis of a structurally related compound, 3-bromo-5-(4-pyrimidyl)-2(1H)-pyridone, and illustrates a potential route.[\[1\]](#)

Materials:

- 5-(4-pyrimidyl)-2(1H)-pyridone (or a suitable pyridinone precursor)
- Bromine
- Glacial Acetic Acid
- Anhydrous Ether
- Potassium Carbonate (K_2CO_3)
- 5% Aqueous Hydrochloric Acid
- Isopropyl Alcohol

Procedure:

- **Dissolution:** Dissolve the pyridinone precursor in glacial acetic acid in a suitable reaction vessel.
- **Bromination:** Add bromine to the solution. The reaction is typically stirred at room temperature for a period of time to allow for complete bromination.
- **Precipitation:** Pour the reaction mixture into anhydrous ether to precipitate the crude product.
- **Filtration and Washing:** Filter the resulting slurry and wash the solid with ether.
- **Neutralization:** Suspend the solid in water and adjust the pH to approximately 6 with potassium carbonate.
- **Purification:** Stir the mixture, filter, and wash the solid with water. The resulting solid can be further purified by treatment with dilute hydrochloric acid and subsequent washing with isopropyl alcohol and ether.

Logical Workflow for the Proposed Synthesis

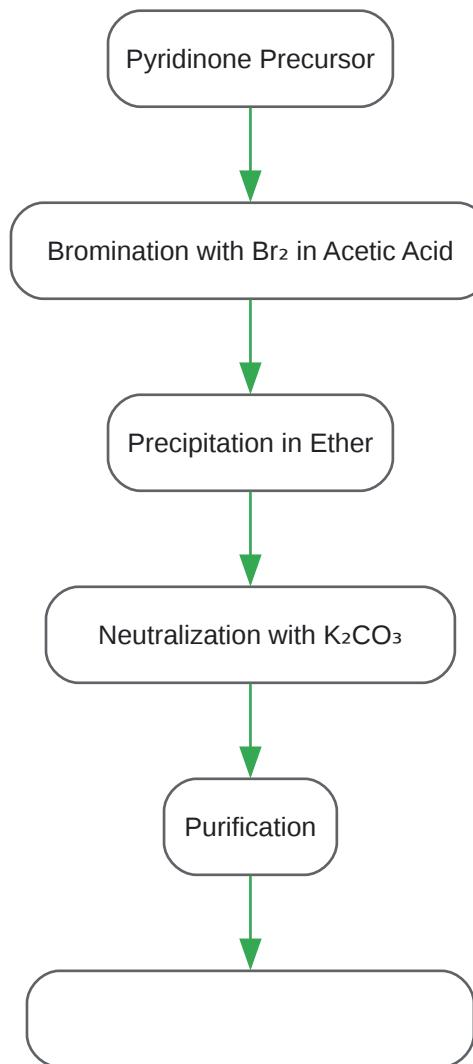


Figure 2: Proposed Synthetic Workflow

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Caption: A diagram illustrating the key stages in a plausible synthetic route for 3-Bromo-4-methyl-2(1H)-pyridinone.

Applications in Drug Discovery and Development

The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.^{[2][3]} Pyridone derivatives are known to exhibit a variety of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^[2]

The physicochemical properties of pyridinones, such as their ability to act as both hydrogen bond donors and acceptors, and their impact on a molecule's polarity and lipophilicity, make them valuable components in the design of novel therapeutics.^[2] They are often used as bioisosteres for amides and other cyclic structures in drug design.

While specific biological activities for 3-Bromo-4-methyl-2(1H)-pyridinone are not well-documented, its structural features suggest it could be a valuable building block for creating libraries of compounds for screening against various therapeutic targets, such as protein kinases.^[2] The bromo and methyl substituents provide handles for further chemical modification, allowing for the exploration of structure-activity relationships.

Potential Signaling Pathway Involvement

Given that many pyridinone derivatives are developed as kinase inhibitors, a hypothetical application of 3-Bromo-4-methyl-2(1H)-pyridinone could be as a precursor for a compound that modulates a kinase signaling pathway. The diagram below illustrates a generalized kinase signaling cascade, which could be a potential area of investigation for novel pyridinone-based inhibitors.

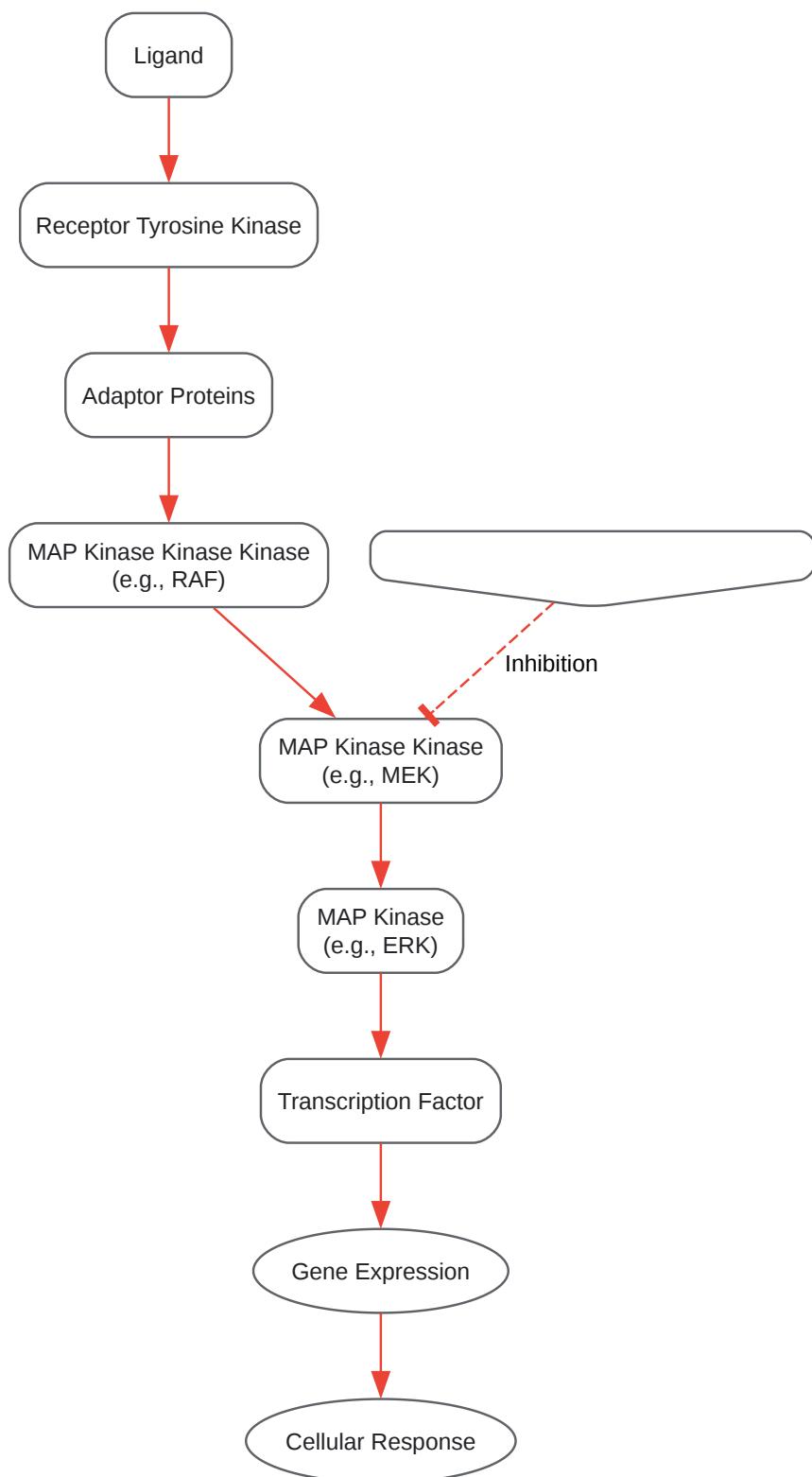


Figure 3: Generalized Kinase Signaling Pathway

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Caption: A simplified diagram of a generic kinase signaling cascade, a common target for pyridinone-based therapeutics.

Conclusion

3-Bromo-4-methylpyridin-2-ol (and its tautomer, 3-Bromo-4-methyl-2(1H)-pyridinone) represents a chemical entity with significant potential in the field of drug discovery, largely owing to the well-established biological relevance of the pyridinone scaffold. While detailed, publicly available research on this specific compound is currently sparse, its structure suggests it is a viable candidate for synthetic elaboration and biological screening. Further research is warranted to fully characterize its physicochemical properties, develop optimized synthetic routes, and explore its potential as a modulator of key biological pathways. This guide serves as a foundational resource for researchers interested in pursuing the study of this and related pyridinone derivatives.

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